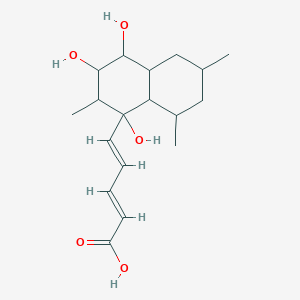

Hynapene A

Description

Properties

CAS No. |

155111-89-0 |

|---|---|

Molecular Formula |

C18H28O5 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(2E,4E)-5-(1,3,4-trihydroxy-2,6,8-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-yl)penta-2,4-dienoic acid |

InChI |

InChI=1S/C18H28O5/c1-10-8-11(2)15-13(9-10)17(22)16(21)12(3)18(15,23)7-5-4-6-14(19)20/h4-7,10-13,15-17,21-23H,8-9H2,1-3H3,(H,19,20)/b6-4+,7-5+ |

InChI Key |

NAXMPIYZDKZMMN-YDFGWWAZSA-N |

Isomeric SMILES |

CC1CC(C2C(C1)C(C(C(C2(/C=C/C=C/C(=O)O)O)C)O)O)C |

Canonical SMILES |

CC1CC(C2C(C1)C(C(C(C2(C=CC=CC(=O)O)O)C)O)O)C |

Synonyms |

5-(1,3,4-trihydroxy-2,6,8-trimethyldecalin)-2,4-pentadienoic acid hynapene A |

Origin of Product |

United States |

Origin and Isolation Methodologies of Hynapene a

Fungal Production Strains of Hynapene A

The production of this compound is intrinsically linked to specific fungal species, predominantly within the Penicillium genus.

Identification of Penicillium Species Associated with this compound Production

The primary producer identified for this compound and other hynapenes is Penicillium sp. FO-1611, which was originally isolated from soil. nih.govwikipedia.orgnih.gov Beyond this specific isolate, the broader class of compounds known as tanzawaic acids, which includes hynapenes A, B, and C, has been reported to be produced by various Penicillium species. nih.gov Notably, Penicillium chrysogenum has also been identified as a producer of hynapene analogues.

Characterization of Specific Fungal Isolates (e.g., Penicillium sp. FO-1611, Penicillium chrysogenum)

Penicillium sp. FO-1611 is characterized as a soil isolate, signifying its natural habitat and potential for producing secondary metabolites like hynapenes. nih.govwikipedia.orgnih.gov Another significant isolate, Penicillium chrysogenum (specifically MYC 2111), was obtained from the surface of black stromata of a pyrenomycete found near Onomea Bay, Hawaii. The identification of this strain was confirmed through micromorphological analysis and sequence analysis, which showed a 99% match to P. chrysogenum. The genetic data for this isolate have been deposited in GenBank under accession number KFO 11475.

Fermentation and Cultivation Strategies for this compound Production Enhancement

The production of this compound involves fungal fermentation, where the producing strain is cultivated in a suitable broth. nih.govwikipedia.org General fermentation principles for Penicillium species, which are known for producing a wide array of secondary metabolites, involve controlled conditions. These typically include maintaining specific temperatures, pH levels, and aeration rates. For instance, studies on Penicillium species in controlled submerged bioreactors have demonstrated highly reproducible growth characteristics in both defined and complex media. The timing of metabolite production can vary throughout the fermentation process, and the choice of culture medium can influence the types and quantities of metabolites produced. While specific optimized fermentation conditions solely for this compound were not detailed, the general strategies for enhancing secondary metabolite production in fungi often involve adjusting nutrient concentrations, inoculum size, and environmental parameters to maximize yield.

Advanced Isolation Techniques for this compound and Related Analogues

The isolation of this compound and its analogues from the complex fermentation broth necessitates a series of advanced separation techniques.

Solvent Extraction Methodologies

The initial step in the isolation of hynapenes A, B, and C from the fermentation broth involves solvent extraction. nih.govwikipedia.orgnih.gov Solvent extraction is a fundamental process in natural product chemistry, designed to selectively transfer soluble components from a solid or liquid matrix into a liquid solvent. This technique leverages the differential solubility of compounds in various immiscible solvents to separate the desired metabolites from the bulk of the fermentation medium and other cellular debris.

Chromatographic Separation Techniques

Following solvent extraction, a suite of chromatographic methods is employed for the purification of this compound and its related analogues. These techniques rely on the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their separation. For hynapenes, the isolation process has specifically utilized:

Silica (B1680970) gel column chromatography: This technique separates compounds based on their polarity, with compounds having stronger interactions with the polar silica stationary phase being retained longer. nih.govwikipedia.orgnih.gov

Gel filtration on Sephadex LH-20: This method separates molecules based on their size, with larger molecules eluting faster than smaller ones through a porous gel matrix. nih.govwikipedia.orgnih.gov

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique that uses high pressure to force a solvent mixture (mobile phase) through a column packed with a stationary phase. This allows for high-resolution separation and purification of closely related compounds. nih.govwikipedia.orgnih.gov

These sequential chromatographic steps enable the purification of this compound to a high degree from the complex mixture obtained after fermentation and initial extraction.

Biosynthetic Pathways and Enzymatic Studies of Hynapene a

Proposed Polyketide Decalin Biosynthesis of Hynapene A

The decalin scaffold, a bicyclic system of fused six-membered rings, is a common motif in numerous natural products and can originate from either isoprenoid (mevalonate) or polyketide (acetate) biosynthetic derivations in microorganisms mycocentral.eu. This compound's decalin moiety is primarily attributed to a polyketide pathway mycocentral.eu.

The foundational step in polyketide biosynthesis involves the iterative condensation of small carboxylic acid-derived units, primarily acetyl-CoA as a starter unit and malonyl-CoA or methylmalonyl-CoA as extender units wikipedia.orgfishersci.caguidetomalariapharmacology.orgctdbase.org. This process is catalyzed by polyketide synthases (PKSs), multi-enzyme complexes that resemble eukaryotic fatty acid synthases wikipedia.orgfishersci.caguidetomalariapharmacology.org. The biosynthesis proceeds through successive decarboxylative Claisen condensations, where the growing polyketide chain remains covalently attached to an acyl carrier protein (ACP) domain within the PKS guidetomalariapharmacology.orgctdbase.org. For decalin-containing polyketides like this compound, the linear polyketide precursor typically consists of C14, C16, or C18 fragments, often featuring several methyl substituents mycocentral.eu.

A pivotal step in the formation of the decalin scaffold in polyketide natural products is the intramolecular Diels-Alder (IMDA) cycloaddition mycocentral.euuni.lu. This reaction is highly effective for the regioselective and stereoselective construction of complex fused or bridged cyclic ring systems, including decalin derivatives uni.lunih.gov.

The discovery of enzymes capable of catalyzing IMDA cycloadditions, often referred to as Diels-Alderases, has garnered significant attention due to their ability to precisely control stereochemistry during the formation of polycyclic structures nih.govresearchgate.net. These enzymes facilitate the formation of two new carbon-carbon bonds and can establish up to four chiral centers within the newly formed cyclohexene (B86901) ring, which is part of the decalin system researchgate.net. Notable examples of such enzymes, though not directly linked to this compound, include lovastatin (B1675250) nonaketide synthase (LovB) and solanapyrone synthase (SPS), both implicated in decalin formation mycocentral.eu. More recently, decalin synthases like Fsa2 and Phm7 have been characterized for their role in catalyzing intramolecular [4+2] cycloadditions to yield enantiomeric decalin scaffolds from linear polyenoyl tetramic acids nih.govresearchgate.net.

While enzymatic catalysis is a hallmark of natural product biosynthesis, non-enzymatic contributions to decalin formation through IMDA reactions are also plausible within biological systems mycocentral.eu. This concept is supported by biomimetic total syntheses of decalin compounds, demonstrating that the reaction can occur without direct enzymatic intervention under certain conditions mycocentral.eu.

Following the IMDA cycloaddition that establishes the trans-decalin scaffold, the molecule undergoes further modifications to yield the mature this compound structure mycocentral.eu. This post-cyclization functionalization involves the introduction of various groups, including methyls, hydroxyls, and double bonds, as well as the attachment of complex side chains mycocentral.eu. For this compound, the decalin core is modified by three hydroxyl groups and three methyl groups, and it is linked to a (2E, 4E)-5-pentadienoic acid side chain nih.gov. Pyrrolidine-2-one moieties, such as tetramic acids, are also recognized as important functionalized units frequently found in polyketide decalin natural products mycocentral.eu.

Role of Intramolecular Diels-Alder (IMDA) Cycloaddition in Decalin Scaffold Formation

Enzymatic Catalysis Aspects

Enzymatic Components and Mechanistic Investigations in this compound Biosynthesis

The biosynthesis of polyketides like this compound relies on the concerted action of polyketide synthases (PKSs) and other tailoring enzymes. PKSs are broadly classified into three types: Type I, Type II, and Type III, based on their structural organization and catalytic mechanisms fishersci.caguidetomalariapharmacology.orgmdpi.com. Fungal polyketide biosynthesis, which includes this compound, typically involves large, modular Type I PKSs fishersci.ca.

These PKSs contain specific domains, including the ketosynthase (KS) domain responsible for carbon-carbon bond formation, and optional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) that modify the β-keto group formed after each condensation step wikipedia.orgguidetomalariapharmacology.orgctdbase.org. The precise combination and activity of these domains dictate the final structure and stereochemistry of the linear polyketide chain before cyclization.

Mechanistic investigations into such complex biosynthetic pathways often employ a combination of experimental techniques and computational chemistry, including quantum mechanics/molecular mechanics (QM/MM) calculations, to elucidate the roles of catalytic centers, substrates, and specific amino acid residues within the enzymes uni.lu. Understanding the stereocontrol mechanisms of Diels-Alderases, such as Fsa2 and Phm7, is crucial for unraveling how the specific enantiomeric decalin skeletons are formed nih.govresearchgate.net. While specific enzymatic components for this compound have not been fully delineated in the provided literature, the general principles of polyketide biosynthesis and IMDA catalysis offer a strong framework for understanding its assembly.

Table 1: Key Enzymes and Their Roles in Polyketide Decalin Biosynthesis

| Enzyme/Enzyme Type | Role in Biosynthesis | Examples (if applicable) |

| Polyketide Synthase (PKS) | Catalyzes stepwise condensation of starter and extender units to form linear polyketide chain. | Type I PKS (fungi), Type II PKS (bacteria), Type III PKS |

| Ketosynthase (KS) Domain | Forms new C-C bonds via decarboxylative Claisen condensation. | Found in PKSs guidetomalariapharmacology.org |

| Ketoreductase (KR) Domain | Reduces β-keto groups to hydroxyl groups. | Found in PKSs wikipedia.orgguidetomalariapharmacology.org |

| Dehydratase (DH) Domain | Catalyzes dehydration to form α,β-double bonds. | Found in PKSs wikipedia.orgguidetomalariapharmacology.org |

| Enoylreductase (ER) Domain | Reduces double bonds to methylene (B1212753) groups. | Found in PKSs wikipedia.orgguidetomalariapharmacology.org |

| Acyl Carrier Protein (ACP) Domain | Carries the growing polyketide chain as a thioester. | Found in PKSs ctdbase.org |

| Diels-Alderase | Catalyzes intramolecular [4+2] cycloaddition to form decalin scaffold. | Lovastatin nonaketide synthase (LovB), Solanapyrone synthase (SPS), Fsa2, Phm7 mycocentral.eunih.govresearchgate.net |

Genetic Studies of this compound Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are organized groups of genes found within an organism's genome that collectively encode the enzymes and regulatory elements necessary for the production of specialized (secondary) metabolites. These clusters are pivotal in natural product biosynthesis, including polyketides, a class to which tanzawaic acids like this compound belong. nih.govgenome.jp The identification and characterization of BGCs provide crucial insights into the enzymatic machinery and genetic regulation governing the production of these complex molecules.

While this compound was initially isolated from Penicillium sp. FO-1611 in 1993, detailed genetic studies specifically elucidating its dedicated biosynthetic gene cluster have not been extensively reported in the provided literature. nih.govfrontiersin.org However, the broader class of tanzawaic acids, which are polyketides, is known to be produced by various Penicillium species. nih.gov The biosynthesis of these compounds typically involves a polyketide synthase (PKS) enzyme as a central component, along with other tailoring enzymes that modify the polyketide backbone to yield the final complex structure. Tools such as antiSMASH are widely used for the rapid genome-wide identification, annotation, and analysis of secondary metabolite BGCs in bacterial and fungal genomes, integrating various in silico analysis tools. nih.gov Such computational approaches are instrumental in predicting the presence and architecture of BGCs, even when experimental validation of every gene's function is pending. The proposed biosynthetic pathway for related tanzawaic acid derivatives, such as penitanzacids, suggests a mechanism where a side chain is connected to a decalin backbone, indicating a common structural motif and potential biosynthetic logic within this family of compounds. nih.gov

Chemical Synthesis and Synthetic Analogues of Hynapene a

Total Synthesis Approaches for Hynapene A and its Analogues

The total synthesis of this compound and its analogues is a complex endeavor, often necessitating multi-step reaction sequences. Hynapene analogues are currently undergoing various drug efficacy studies, including animal studies, highlighting their potential for pharmaceutical development chem960.comchem960.com.

One notable analogue, (–)-Arohynapene B, an anticoccidial agent isolated from the fermentation broth of a fungal strain, has been successfully synthesized. This synthesis involved the construction of the tetrahydronaphthalene ring via a Diels–Alder reaction. The dienylcarboxylic acid side chain was subsequently introduced through repeated Horner–Wadsworth–Emmons (HWE) olefination chem960.com. Hynapenes A, B, and C, isolated from Penicillium sp., have also demonstrated anticoccidial activity uni-freiburg.dewikipedia.org. Furthermore, new hynapene analogues have been identified from a fungicolous isolate of Penicillium chrysogenum wikipedia.org. Tanzawaic acids, such as the 1-deoxygenated analogue of this compound, are also recognized as related compounds ctdbase.org.

Key Synthetic Methodologies Employed

The synthesis of this compound and its analogues relies on a repertoire of organic reactions, with the Horner–Wadsworth–Emmons (HWE) reaction being a particularly prominent and actively researched methodology.

Horner–Wadsworth–Emmons (HWE) Reaction Applications

The HWE reaction is a fundamental transformation in organic chemistry, widely utilized for the synthesis of conjugated carbonyl compounds. These compounds serve as crucial building blocks for various applications, including the synthesis of pharmacologically active Hynapene analogues chem960.comnih.govmetabolomicsworkbench.org. Traditional HWE reaction methods have, at times, faced challenges with inconsistent (E)- and (Z)-selectivity and often require multiple steps for further chain elongation chem960.comchem960.comnih.gov.

Stereoselective Synthesis of (E)-Isomers

The stereoselective synthesis of (E)-isomers of conjugated carbonyl compounds is of significant importance for the development of Hynapene analogues chem960.comchem960.comnih.govmetabolomicsworkbench.org. Recent advancements have led to the development of a new Weinreb amide-type HWE reaction that exhibits high robustness, scalability, and notable (E)-selectivity chem960.comnih.govmetabolomicsworkbench.org. This enhanced selectivity is attributed to the formation of a magnesium phosphonoenolate intermediate when isopropyl magnesium bromide (iPrMgBr) is employed as the base. Further improvements in selectivity were observed when bromine was replaced with chlorine in the base nih.govmetabolomicsworkbench.org.

Isolation and Characterization of Magnesium Phosphonoenolate Intermediates

A key breakthrough in the optimization of the HWE reaction for Hynapene analogues involved the successful isolation of the magnesium phosphonoenolate intermediate formed using the isopropyl magnesium chloride (iPrMgCl) base. This isolated intermediate demonstrated exceptional stability, showing no degradation even after storage at room temperature under an argon atmosphere for over six months. Crucially, this stable intermediate could be directly utilized in HWE reactions, consistently yielding high (E)-selectivity chem960.comchem960.comnih.govmetabolomicsworkbench.org. The ability to isolate this active species facilitates the efficient, large-scale synthesis of important precursors for pharmacologically active compounds chem960.commetabolomicsworkbench.org.

Optimization of Reaction Parameters (e.g., Bases, Solvents, Cations, Concentration, Temperature)

Extensive research has been conducted to systematically investigate and optimize various reaction parameters influencing the reactivity and selectivity of the Weinreb amide-type HWE reaction. This optimization process involved a thorough examination of different bases, solvents, cations, reaction concentrations, and temperatures chem960.comnih.govmetabolomicsworkbench.org. Specific optimization efforts focused on the precise amount of iPrMgCl, the choice of solvents, and the Weinreb amide-type HWE reagent to maximize reaction yields chem960.comchem960.comnih.gov. The optimized conditions have proven effective across a broad range of substrates, including various aliphatic saturated aldehydes, aliphatic α,β-unsaturated aldehydes, and aromatic aldehydes, underscoring the method's robustness and scalability chem960.comchem960.com.

Other Relevant Organic Reaction Methodologies

Beyond the HWE reaction, other organic methodologies have played a role in the synthesis of this compound and its analogues:

Diels-Alder Reaction: This cycloaddition reaction was instrumental in the total synthesis of (–)-Arohynapene B, specifically for the construction of its tetrahydronaphthalene ring system chem960.com.

Reduction Reactions: The reduction of unsaturated esters to allyl alcohols, for instance, using diisobutylaluminum hydride (DIBAL), has been employed in the synthesis pathways of these compounds chem960.com.

Oxidation Reactions: Oxidative steps, such as the use of pyridinium (B92312) chlorochromate (PCC) to yield aldehydes or manganese dioxide to afford unsaturated aldehydes, are also part of the synthetic toolkit for Hynapene analogues chem960.com.

Weinreb Ketone Synthesis: This method has been applied as a novel reaction methodology in conjunction with HWE reactions for the synthesis of complex organic compounds chem960.comchem960.com.

Structure Activity Relationship Sar and Structural Modification Studies of Hynapene a

Identification of Crucial Structural Moieties for Biological Activity

Hynapene A and its congeners, Hynapenes B and C, are characterized by a distinct chemical architecture comprising a decalin core and a penta-2,4-dienoic acid side chain ctdbase.orgnih.govnih.gov. These two major structural elements are considered fundamental to the compound's identity within the broader class of decalin polyketides.

Impact of Decalin Scaffold Modifications on this compound Activity

The decalin motif serves as a versatile bicyclic scaffold frequently found in secondary metabolites produced by microorganisms, especially fungi ctdbase.org. This core structure is often extensively functionalized with various groups, including methyl, hydroxyl, and double bonds, as well as diverse side chains ctdbase.org. The biosynthesis of these decalin-based compounds typically involves the cyclization of a linear polyketide unit through an enzymatic or non-enzymatic intramolecular Diels-Alder cycloaddition.

While the decalin scaffold is recognized as a critical component influencing the biological activities of many natural products, detailed research specifically on the impact of direct modifications to the decalin scaffold of this compound itself, and their subsequent effects on its biological activity, is not extensively documented in the provided literature. Studies on other decalin-containing compounds have shown that structural features, such as the cis-decalin configuration, can be crucial for specific activities like anti-microtubule activity . However, direct SAR data linking specific decalin scaffold alterations in this compound to changes in its anticoccidial or other bioactivities are limited in the available information.

Influence of the Pentadienoic Acid Side Chain on this compound Bioactivity

A defining characteristic of this compound and its related compounds is the presence of a penta-2,4-dienoic acid side chain, which is directly attached to the decalin core ctdbase.orgnih.govnih.gov. The integrity and specific structure of this side chain appear to be vital for the observed bioactivity.

The following table summarizes the observed impact of side chain variations on bioactivity for related compounds:

| Compound Class/Analogue | Side Chain Type | Bioactivity (Anticoccidial) | Reference |

| This compound | Penta-2,4-dienoic acid | Active | ctdbase.org |

| Elsinopirin D | Propenoic acid | Inactive | ctdbase.orgnih.gov |

Strategic Chemical Modifications to Potentiate Specific Bioactivities

Strategic chemical modifications are often employed in medicinal chemistry to enhance or fine-tune the biological activities of lead compounds. For this compound and its related decalin polyketides, one notable modification that has shown potential for potentiating specific bioactivities is the esterification of the carboxylic acid moiety.

As observed with coprophilin, a structurally related metabolite, the free carboxylic acid form was inactive, whereas its methyl ester derivative exhibited anticoccidial activity ctdbase.orgnih.gov. This suggests that the conversion of the carboxylic acid to its methyl ester can be a strategic modification to potentiate anticoccidial activity, likely by improving the compound's cellular uptake ctdbase.orgnih.gov.

However, the efficacy of such modifications is not universally applicable across all related compounds. For example, while the carboxylic acid moiety of elsinopirins A–D was methylated to generate methyl esters, these derivatives did not show any bioactivity in the tested assays ctdbase.orgnih.gov. This highlights that the success of strategic chemical modifications depends on the specific structural context and the precise biological target or mechanism involved. Medicinal chemists utilize Structure-Activity Relationship analysis to systematically introduce new chemical groups, thereby modifying and potentially potentiating the desired biological effects.

The following table summarizes the effects of esterification on the bioactivity of related compounds:

| Compound (Analogue) | Modification Type | Bioactivity (Anticoccidial) | Proposed Mechanism/Reason | Reference |

| Coprophilin (free acid) | Free Carboxylic Acid | Inactive | Poor cellular uptake | ctdbase.orgnih.gov |

| Coprophilin (methyl ester) | Methyl Esterification of Carboxylic Acid | Active | Improved cellular uptake | ctdbase.orgnih.gov |

| Elsinopirins A–D (free acids) | Free Carboxylic Acid | Inactive | N/A | ctdbase.orgnih.gov |

| Elsinopirins A–D (methyl esters) | Methyl Esterification of Carboxylic Acid | Inactive | N/A | ctdbase.orgnih.gov |

Mechanism of Action Research for Hynapene a

Elucidation of Molecular Targets of Hynapene A

The identification of molecular targets is a fundamental step in drug discovery, providing insights into how a compound interacts with biological systems to produce its effects.

Target identification is a critical process in biomedical research, laying the groundwork for developing new therapies. This involves identifying biological entities, such as proteins or enzymes, that a compound directly interacts with to mediate its effects. Common approaches for target identification include genetic research (e.g., genome-wide association studies, functional genomics), transcriptomics, and proteomics, which provide data on gene and protein expression in diseased states. High-throughput screening and advanced data integration techniques are also pivotal in this process.

Target validation subsequently confirms that the identified targets are physiologically relevant and play a significant role in disease progression, ensuring their suitability for therapeutic intervention. Validation methods often involve genetic approaches like gene knockdown or overexpression, pharmacological validation using specific inhibitors or activators, and studies in animal models. While this compound has demonstrated clear biological activity, specific molecular targets directly elucidated for this compound through these comprehensive target identification and validation approaches are not explicitly detailed in current research findings. However, its classification as an anticoccidial and antimicrobial agent suggests interaction with essential pathways in parasitic protozoa and bacteria. nih.gov

Protein-ligand interaction studies aim to characterize the binding events between a compound and its target protein at a molecular level. These interactions are primarily governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, aromatic stacking, pi-cation interactions, salt bridges, water-bridged hydrogen bonds, and halogen bonds. Techniques such as molecular docking and molecular dynamics simulations are widely employed to predict and analyze the binding poses, affinities, and stability of protein-ligand complexes. Experimental methods, including various spectroscopic techniques (e.g., stopped-flow spectroscopy, fluorescence polarization), are used to measure association and dissociation rate constants, providing kinetic insights into these interactions. While these methodologies are standard in mechanistic research, specific detailed protein-ligand interaction studies for this compound were not found in the available literature, indicating an area for future investigation to precisely define its binding partners and interaction modes.

Target Identification and Validation Approaches

Cellular and Biochemical Effects of this compound

This compound exhibits notable cellular and biochemical effects, particularly in microbial systems, which underpin its classification as an anticoccidial and antimicrobial agent.

Research into this compound's effects on mammalian cell lines has primarily focused on its anticoccidial activity. In vitro assays evaluating its efficacy against Eimeria tenella utilized BHK-21 cells (baby hamster kidney cells) as a host system. nih.gov These studies demonstrated that this compound inhibited the growth of Eimeria tenella within these mammalian host cells. At concentrations above 123 µM, no schizonts of Eimeria tenella were observed in the BHK-21 cells. nih.gov This indicates that this compound can interfere with the parasitic life cycle stages within a mammalian cellular environment, highlighting its potential as an antiparasitic agent.

This compound is well-documented for its activity against microbial pathogens, specifically the parasitic protozoan Eimeria tenella and certain bacterial species.

Eimeria tenella: this compound is recognized as a new anticoccidial agent. nih.gov It effectively inhibits the growth of Eimeria tenella, a causative agent of coccidiosis, a parasitic disease affecting poultry. The minimum inhibitory concentration (MIC) of this compound for Eimeria tenella inhibition has been determined to be 123 µM. nih.gov This demonstrates its potent effect on the protozoan parasite.

Table 1: Inhibitory Concentrations of this compound Against Eimeria tenella

| Compound | Organism | Host Cell Line | MIC (µM) | Effect Observed |

| This compound | Eimeria tenella | BHK-21 | 123 | Inhibition of growth; No schizonts observed nih.gov |

| Hynapene B | Eimeria tenella | BHK-21 | 34.7 | Inhibition of growth; No schizonts observed |

| Hynapene C | Eimeria tenella | BHK-21 | 34.7 | Inhibition of growth; No schizonts observed nih.gov |

Bacterial Species: Beyond its anticoccidial effects, this compound has been identified as an antimicrobial agent in metabolomics analyses of conditioned media from bacterial species, including Pseudomonas aeruginosa and Aeromonas dhakensis. This suggests broader antimicrobial properties, indicating its potential to interfere with bacterial growth or viability, although specific bacterial targets or detailed mechanisms of antibacterial action are areas requiring further dedicated research.

Investigations in Mammalian Cell Lines

Mechanistic Studies Utilizing "Omics" Technologies (e.g., Proteomics, Metabolomics)

"Omics" technologies, such as metabolomics and proteomics, are powerful tools for comprehensive mechanistic studies, providing a holistic view of biological systems and how they respond to external stimuli, including chemical compounds.

Metabolomics: this compound has been detected through metabolomics profiling. It was identified as a metabolite in extracts from Penicillium sp. and in the mass spectrometric analysis of bioactive conditioned media produced by gut bacteria, where it was noted as an antimicrobial agent. Metabolomics, which involves the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is crucial for understanding the chemical profile of an organism and for discovering new bioactive compounds. The identification of this compound in these studies highlights its presence and potential functional roles within these complex biological matrices.

Proteomics: Proteomics involves the large-scale study of proteins, including their expression, modifications, interactions, and functions. It is a valuable approach for identifying molecular targets and understanding the cellular pathways affected by a compound. While the search results indicate that "meta-proteomic datasets" are utilized in conjunction with metabolomics to understand bacterial metabolic markers, specific proteomics studies directly elucidating the protein targets or proteomic changes induced by this compound in either parasitic or bacterial systems were not explicitly detailed. This suggests that while "omics" approaches are being applied in related contexts, direct proteomic investigations into this compound's mechanism of action represent an area for future research.

Identification and Analysis of Biological Pathways Modulated by this compound

Current research on this compound has primarily focused on identifying its biological activities and establishing its potential applications. These studies have provided quantitative data regarding its efficacy against certain parasitic and microbial organisms. However, comprehensive identification and analysis of the precise biological pathways through which this compound exerts its effects remain to be fully elucidated.

This compound has been recognized as an anticoccidial agent, demonstrating inhibitory effects against Eimeria tenella chem960.comontosight.aifrontiersin.org. In in vitro assays utilizing BHK-21 cells as a host, this compound inhibited the growth of Eimeria tenella, with no schizonts observed at concentrations exceeding 123 µM ontosight.aifrontiersin.org. This indicates a potent anticoccidial activity.

Table 1: Anticoccidial Activity of this compound

| Target Organism | Assay Type | Observed Effect | Concentration (MIC) | Reference |

| Eimeria tenella | In vitro assay using BHK-21 cells | Inhibition of growth (no schizonts observed) | > 123 µM | ontosight.aifrontiersin.org |

Beyond its anticoccidial properties, this compound has also been identified as an antimicrobial agent wikipedia.org. Furthermore, fungal extracts containing this compound have shown cytotoxic effects against certain cancer cell lines, including A549, CT-26, and MDA-MB-231. While these findings highlight this compound's diverse biological potential, the specific molecular targets and downstream signaling cascades involved in these activities are still largely under investigation.

The literature indicates a general association with "Signaling pathways" in the context of this compound, but without specifying the exact pathways or providing detailed mechanistic data. Researchers have emphasized the need for "in depth mechanistic molecular studies" to fully understand how this compound interacts with cellular components and modulates biological processes wikipedia.org. Such studies are crucial for pinpointing the exact biological pathways affected by this compound, which would provide a more complete understanding of its mechanism of action and pave the way for potential therapeutic development.

Preclinical Efficacy Studies of Hynapene a in Disease Models

Research on Anticoccidial Activity of Hynapene A in Preclinical Models

This compound, along with Hynapenes B and C, are novel anticoccidial agents isolated from the fermentation broth of Penicillium sp. FO-1611, a soil isolate. These compounds were identified through solvent extraction, silica (B1680970) gel column chromatography, gel filtration on Sephadex LH-20, and preparative HPLC lifescienceproduction.co.uk.

In Vitro Assays (e.g., Eimeria tenella in BHK-21 Cells)

Preclinical research has demonstrated the anticoccidial activity of this compound through in vitro assays. A notable study utilized Baby Hamster Kidney (BHK-21) cells as a host for Eimeria tenella, a parasitic protozoan known to cause coccidiosis, particularly in poultry lifescienceproduction.co.uknih.govnih.gov. In these assays, this compound, along with Hynapenes B and C, exhibited inhibitory effects on the growth of Eimeria tenella. Specifically, no schizonts were observed in the BHK-21 host cells at concentrations above 123 µM for this compound lifescienceproduction.co.uk. For comparison, Hynapenes B and C showed inhibition at lower concentrations, specifically above 34.7 µM lifescienceproduction.co.ukresearchgate.net. This suggests this compound possesses anticoccidial properties, inhibiting the developmental stages of the parasite in a cellular environment.

The minimum inhibitory concentrations (MIC) observed for the hynapene compounds are summarized in the table below:

| Compound | Target Parasite | Host Cell Line | MIC (µM) | Reference |

| This compound | Eimeria tenella | BHK-21 | >123 | lifescienceproduction.co.uknih.gov |

| Hynapene B | Eimeria tenella | BHK-21 | >34.7 | lifescienceproduction.co.ukresearchgate.net |

| Hynapene C | Eimeria tenella | BHK-21 | >34.7 | lifescienceproduction.co.ukmdpi.com |

Methodological Aspects of Preclinical Animal Models for Coccidiosis Research

Preclinical animal models are crucial for evaluating the efficacy of anticoccidial agents in a whole-organism context. Chickens are the natural host for Eimeria species, and thus, chicken models are extensively used in coccidiosis research nih.govwikipedia.orgcellosaurus.org. These models involve infecting chickens with sporulated oocysts of Eimeria tenella and subsequently evaluating the gross and microscopic lesions in cecal tissue over time wikipedia.orgaccegen.com. Researchers monitor various parameters, including clinical signs such as diarrhea, weight loss, and dehydration, which are characteristic of coccidiosis wikipedia.orgcellosaurus.org.

Methodological approaches often involve optimizing protocols for parasite replication to ensure consistent challenge levels that induce clinical signs without causing excessive mortality nih.gov. Histopathological observations, including the detailed examination of merogony and sexual development stages of Eimeria tenella within the host's intestinal cells, are employed to assess the extent of infection and disease progression wikipedia.orgaccegen.com. While in vitro models, such as those using BHK-21 cells, are valuable for initial screening and reducing the number of animals used, definitive evaluation of anticoccidial efficacy often necessitates studies in the natural host due to the parasite's complex life cycle and host specificity nih.govresearchgate.net.

Research on Potential Anticancer Activity of this compound in Preclinical Models

While this compound is primarily recognized for its anticoccidial properties, some research indicates that hynapene analogues may possess promising anticancer activities cyprusjmedsci.com. However, specific detailed preclinical efficacy studies focusing solely on this compound's direct anticancer activity against the specified cell lines (A549, CT-26, MDA-MB-231) or in mouse xenograft models are not comprehensively detailed in the readily available scientific literature. The information found regarding these cancer cell lines often pertains to other compounds or fungal extracts, not this compound specifically wikipedia.orgharvard.edunih.gov.

In Vitro Cytotoxicity Assays (e.g., A549, CT-26, MDA-MB-231 Cell Lines)

In vitro cytotoxicity assays are fundamental for initial screening of potential anticancer agents. These assays typically involve exposing various cancer cell lines, such as A549 (human lung adenocarcinoma), CT-26 (mouse colon carcinoma), and MDA-MB-231 (human triple-negative breast cancer), to different concentrations of a compound to determine its half-maximal inhibitory concentration (IC50) wikipedia.orgharvard.edu. Cell viability is commonly assessed using methods like the MTT assay . While these cell lines are widely used to evaluate the cytotoxic potential of novel compounds, specific data on this compound's direct cytotoxic effects on A549, CT-26, or MDA-MB-231 cell lines are not explicitly provided in the current search results.

Methodological Aspects of Preclinical Animal Models for Cancer Research (e.g., Mouse Xenograft Models)

Mouse xenograft models are widely employed in preclinical cancer research to assess the in vivo efficacy of potential therapeutic agents chem960.comatcc.org. These models involve transplanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, allowing the tumor to grow in a living system chem960.comatcc.orgreadthedocs.io. Two primary types of xenograft models are commonly used:

Cell-Derived Xenograft (CDX) models: These are established by grafting human cancer cell lines into immunodeficient animals. CDX models are appealing due to their reproducibility and ease of tumor development, making them suitable for initial therapy research chem960.comatcc.org.

Patient-Derived Xenograft (PDX) models: These models involve the direct transplantation of patient-derived tumor fragments into immunocompromised mice. PDX models are considered more clinically relevant as they preserve the key features of the original patient tumor, including genetic and phenotypic characteristics, and can better reflect patient heterogeneity chem960.comreadthedocs.iounesp.br.

Implantation methods vary, with subcutaneous and orthotopic implantations being critical. Subcutaneous implantation is less invasive and easier to manage, allowing for convenient monitoring of tumor volume using digital calipers chem960.com. Orthotopic implantation, where tumors are placed in the organ corresponding to their origin, more accurately mimics the tumor's natural microenvironment, including its migration, invasion, and metastatic potential, although it is technically more challenging chem960.comatcc.org. Tumor growth and response to treatment are typically assessed by measuring tumor size, weight, and through histological and immunohistochemical analyses chem960.comresearchgate.net.

The selection of appropriate preclinical cancer models is crucial for obtaining translatable results. Key criteria for model selection include the availability of a complete model description, sufficient data for validation, and the model's ability to accurately recapitulate the human disease unesp.br. For instance, PDX models are favored for their ability to closely mimic the histopathology, mutational status, and transcriptome of donor tumors, making them highly predictive for studying tumor heterogeneity and drug sensitivity readthedocs.iounesp.br.

Validation of these models involves assessing their fidelity to the primary tumor and their predictive value for clinical outcomes. This can be achieved through various integrated readouts, including routine histology, immunohistochemical analyses, and genomic analyses (e.g., target sequencing, exome sequencing, RNA sequencing) to compare the primary tumor with the derived xenograft unesp.br. External validation and cross-validation techniques are also employed to estimate the true generalization performance of models and mitigate overfitting. The goal is to select models that perform best on held-out data or in cross-validation, ensuring their robustness and relevance for drug development.

Study Design and Pharmacodynamic Endpoints

Preclinical efficacy studies are crucial in drug development to assess a compound's potential therapeutic effects in disease models before human trials frontiersin.orgfda.govnih.gov. These studies aim to understand the relationship between drug exposure and the resulting physiological response, known as pharmacodynamics allucent.com. Pharmacodynamic endpoints can include various measures, ranging from changes in biomarkers (e.g., protein levels, enzyme activity) to short-term clinical effects, providing insights into a drug's mechanism of action and guiding dose selection for subsequent studies fda.govallucent.commrctcenter.org.

Investigations of Other Reported Preclinical Biological Activities

This compound, along with related hynapenes (Hynapene B and Hynapene C), has been investigated for various biological activities kitasato-u.ac.jp.

Antimicrobial Activity Research

Research has identified this compound as an anticoccidial agent kitasato-u.ac.jp. Its antimicrobial activity was specifically evaluated through an in vitro assay utilizing BHK-21 cells as a host and monensin-resistant Eimeria tenella as a parasitic protozoan kitasato-u.ac.jp. In this context, this compound demonstrated an inhibitory effect against Eimeria tenella with a Minimum Inhibitory Concentration (MIC) of 34.7 µM [9 from previous search].

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | MIC (µM) |

| Eimeria tenella | Anticoccidial | 34.7 |

Anti-inflammatory Activity Studies

While the broader class of Hynapenes (A-C) has been generally noted to possess various biological activities, including potential anti-inflammatory properties [7 from previous search], specific detailed research findings or data tables on the anti-inflammatory activity of this compound itself were not explicitly found in the reviewed scientific literature.

Antioxidant Effects

Similar to anti-inflammatory activity, the Hynapene series (Hynapenes A-C) has been broadly mentioned in the context of exhibiting antioxidant activity [7 from previous search]. However, specific detailed studies or quantitative data regarding the direct antioxidant effects of this compound were not identified in the current search results.

Lipid-Lowering Potential

No specific research findings or data indicating the lipid-lowering potential of this compound were found in the conducted literature review. While various compounds are studied for their ability to lower lipid levels, direct evidence for this compound in this regard was not available escardio.orgpharmaceutical-journal.comnih.govnih.govlipidtools.com.

Inhibition of Superoxide (B77818) Anion Production

The broader class of Hynapenes, isolated from Penicillium sp., has been linked to compounds that inhibit superoxide anion production. For instance, Tanzawaic acid B, also derived from Penicillium citrinum, has been reported to inhibit superoxide anion production in human neutrophils researchgate.net. While this suggests a potential for this compound to exhibit similar activity due to its fungal origin from Penicillium sp. FO-1611 kitasato-u.ac.jp, specific direct data or detailed research findings explicitly demonstrating this compound's inhibition of superoxide anion production were not found in the reviewed literature.

Inhibition of Bacterial Conjugation

Bacterial conjugation is a pivotal mechanism for horizontal gene transfer, playing a significant role in the widespread dissemination of antibiotic resistance genes among bacterial populations. frontiersin.orgnih.govsci-hub.seresearchgate.netfrontiersin.org This process involves direct cell-to-cell contact, typically facilitated by a pilus, through which genetic material, often in the form of plasmids, is transferred from a donor to a recipient cell. nih.govsci-hub.semdpi.comnih.gov The transfer of conjugative DNA is initiated by a specific protein called relaxase, which nicks the plasmid DNA at the origin of transfer. chem960.com The Type IV secretion system (T4SS), a multi-protein complex, is crucial for the transport of DNA during conjugation. nih.gov

The development of conjugation inhibitors (COINs) is considered a promising strategy to combat antimicrobial resistance (AMR) by preventing the spread of resistance genes without necessarily inhibiting bacterial growth, thereby potentially reducing selective pressure for resistance development against the inhibitor itself. frontiersin.orgnih.govchem960.com Known COIN molecules often share characteristics such as a hydrophobic tail, unsaturations, and a polar head. While the prompt's outline suggests this compound's role in the inhibition of bacterial conjugation, specific detailed research findings directly linking this compound to this activity were not explicitly found in the provided search results. However, the broader class of hynapenes and related compounds are being investigated for various biological activities, including those relevant to antimicrobial strategies. The predicted protein target for some identified COINs, such as Tanzawaic Acids, is TrwD, an ATPase within the T4SS.

Inhibition of Nitric Oxide (NO) Production

Hynapenes A-C have been reported to significantly inhibit nitric oxide (NO) production. wikipedia.org Nitric oxide is a crucial signaling molecule in the mammalian body, but its excessive production, particularly by inducible nitric oxide synthase (iNOS), is implicated in various inflammatory processes and can contribute to pathological conditions. researchgate.net For instance, in animal primary neuronal cell cultures, excess nitric oxide is partially responsible for glutamate (B1630785) neurotoxicity, affecting neurodegenerative disorders.

The inhibition of NO production is a key target for anti-inflammatory therapeutics. Studies on other compounds, such as certain phenanthrene (B1679779) analogs, have shown their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages by decreasing LPS-induced expression of iNOS and suppressing signaling pathways like p38 mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB). Similarly, Tanzawaic acid Q, another natural compound, has been shown to inhibit LPS-induced iNOS and cyclooxygenase-2 (COX-2) protein and mRNA expressions in RAW 264.7 macrophages, leading to reduced inflammatory cytokine mRNA levels and demonstrating anti-inflammatory activity. While Hynapenes A-C collectively exhibit significant NO inhibition, specific quantitative data, such as IC50 values, solely for this compound's NO inhibition were not detailed in the provided search results.

Methodological Approaches for in vitro and in vivo Assessment

The preclinical efficacy of chemical compounds like this compound is assessed through a combination of in vitro and in vivo methodologies. These approaches are designed to evaluate the compound's biological activities, understand its mechanisms of action, and predict its behavior in biological systems.

In vitro Assessment Methods: In vitro studies utilize controlled laboratory environments to test compounds on cells, tissues, or biochemical systems.

Cell-based Assays: Cytotoxicity tests, such as those employing Balb/c 3T3 fibroblasts, are used to characterize a compound's influence on cellular homeostasis and viability. Parameters like dose-dependent uptake of Neutral red and changes in cellular protein levels (quantified by Kenacid blue staining) can be measured. The red blood cell assay is another rapid photometric method for assessing damage to cell membranes and proteins. For evaluating nitric oxide production inhibition, LPS-stimulated RAW264.7 macrophages are commonly used, where NO levels can be measured, for example, by the Griess method, and the expression of iNOS and related signaling pathways (e.g., phosphorylation of p38 MAPK, Akt, and IκBα) can be analyzed. researchgate.net

Permeation and Release Studies: In vitro permeation tests (IVPT) utilize biological membranes, such as human skin explants, to evaluate a drug's ability to permeate through tissues, which is crucial for assessing absorption characteristics of topical and transdermal formulations. In vitro release tests (IVRT) assess the rate at which a drug is released from its dosage form into a simulated bodily fluid.

Computational Modeling: In silico approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are increasingly used for bioactivity prediction, identifying binding pockets, and understanding the types and locations of chemical interactions between inhibitors and enzymes. These methods can help in screening potential drug candidates and refining binding predictions.

Analytical Techniques: Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) are employed for identifying and characterizing compound structures and peptide sequences in samples.

In vivo Assessment Methods: In vivo studies involve testing compounds in living organisms, typically animal models, to evaluate their effects within a complex biological system.

Pharmacokinetic (PK) Studies: These studies assess how a compound is absorbed, distributed, metabolized, and excreted in the body. In vivo PK studies are essential for understanding the systemic exposure and disposition of a compound.

Toxicity Assessment: Animal models, such as mouse acute lung injury models, are used to evaluate the in vivo toxicity of compounds, including antimicrobial peptides. These studies can assess parameters like body weight changes, cell counts in bronchoalveolar lavage fluid, and histological changes in organs to identify inflammatory responses or other adverse effects.

In vitro-in vivo Extrapolation (IVIVE): IVIVE methods are employed to predict in vivo outcomes, such as hepatic metabolic clearance of drugs, based on in vitro data. This approach aims to bridge the gap between in vitro findings and in vivo relevance, often considering factors like unbound fractions in plasma and liver.

Ethical Considerations: The use of animal models in research is guided by the 3Rs principle: reduction, refinement, and replacement, promoting more ethical and efficient research practices by minimizing animal use and improving animal welfare.

Computational and Cheminformatics Approaches in Hynapene a Research

Molecular Docking and Virtual Screening Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecular target (receptor) to form a stable complex [19, 22 in previous search]. This method analyzes the conformational and orientational poses of molecules within the binding site and ranks them based on scoring functions that estimate binding affinity mdpi.com. Virtual screening, an extension of molecular docking, involves screening large libraries of compounds against a target to identify potential lead compounds, significantly reducing the time and cost associated with experimental screening [19, 22 in previous search].

In the context of Hynapene A, molecular docking studies have been performed. For instance, this compound (referred to as compound 12) was among dereplicated compounds subjected to molecular docking studies to investigate their cytotoxic potential and underlying mechanisms [4 in previous search]. While specific details regarding the identified targets or precise binding energies for this compound itself are not extensively detailed in the readily available literature, the application of this method suggests an effort to computationally identify its biological targets. Given this compound's known anticoccidial activity, molecular docking could be instrumental in identifying the specific parasitic proteins or enzymes it interacts with to exert its effect. This approach can also explore potential off-targets or new therapeutic applications, such as its mentioned anti-cancer properties, by docking it against various disease-relevant protein structures.

Molecular Dynamics Simulations to Characterize this compound Binding and Conformation

Molecular dynamics (MD) simulations are computational methods that study the time-dependent behavior of atoms and molecules by modeling the forces and motions governing their interactions [12, 17 in previous search]. Unlike static docking studies, MD simulations provide a dynamic view, offering insights into protein-ligand binding stability, conformational changes, and the flexibility of both the ligand and the receptor in a simulated physiological environment [10, 12, 15 in previous search].

While specific published MD simulation studies focusing solely on this compound are not widely detailed in the current search results, the technique holds significant promise for understanding its molecular behavior. If this compound were to be further developed as a therapeutic agent, MD simulations could be employed to:

Characterize Binding Stability: Evaluate the stability of this compound's predicted binding poses with identified or putative targets over time, assessing the strength and longevity of interactions.

Investigate Conformational Changes: Observe how this compound and its target protein adapt their conformations upon binding, which is crucial for understanding the induced fit mechanisms that may influence its activity.

Elucidate Interaction Mechanisms: Provide atomic-level details of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to this compound's binding affinity and specificity [15 in previous search].

Optimize Analogues: Inform the design of this compound analogues by revealing critical residues for binding and identifying regions where structural modifications might enhance binding or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that correlate the biological activities of a set of compounds with their structural and molecular properties (descriptors) [9, 11 in previous search]. These models enable the prediction of biological activity for new or untested compounds based on their chemical structure, thereby aiding in rational drug design and lead optimization [9, 11 in previous search].

Given that hynapene analogues have been investigated for their anti-cancer properties [7 in previous search], QSAR modeling would be highly relevant for this class of compounds. Although specific QSAR models for this compound or its direct analogues were not found in the immediate search, the methodology could be applied to:

Predict Activity of New Analogues: Develop predictive models that can estimate the anticoccidial or anti-cancer activity of newly synthesized or theoretically designed this compound analogues before experimental validation, saving resources and time toxmed.it.

Identify Key Structural Features: Determine which molecular descriptors (e.g., lipophilicity, electronic properties, steric bulk, hydrogen bond donors/acceptors) are most influential in modulating the biological activity of hynapene derivatives [9, 15 in previous search]. This information is crucial for guiding targeted structural modifications.

Lead Optimization: Optimize the potency, selectivity, and other desirable properties of this compound-based compounds by systematically varying structural features and predicting their impact on activity.

De Novo Drug Design and Optimization Strategies for this compound-based Compounds

De novo drug design is a computational methodology that generates novel chemical entities from scratch, based on information about a biological target or known active ligands [5, 13, 18 in previous search]. This approach aims to create molecules with desired predicted properties, such as specific biological activity, drug-likeness, and synthetic accessibility, without being limited to existing compound libraries [5, 18, 20 in previous search].

Considering the therapeutic potential of this compound and its analogues, especially their promising anti-cancer properties [7 in previous search], de novo drug design strategies could be employed to:

Generate Novel Scaffolds: Use the core structure of this compound as a template or starting point to design entirely new chemical entities that retain or enhance its desired biological activities while potentially improving other properties like bioavailability or reducing toxicity.

Target-Specific Design: If a specific protein target for this compound's anticoccidial or anti-cancer activity is identified (e.g., through molecular docking), de novo design algorithms can generate molecules optimized to fit the precise geometry and chemical environment of that target's binding site [13, 21 in previous search].

Multi-Objective Optimization: Design compounds that simultaneously satisfy multiple criteria, such as high binding affinity, good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and synthetic feasibility [5, 13, 17 in previous search]. This can involve fragment-based approaches where molecular fragments are recombined under predefined rules to ensure drug-likeness and synthesizability [21 in previous search].

Computational Metabolomics for Biosynthesis Prediction and Pathway Analysis

Computational metabolomics is an interdisciplinary field that applies computational, statistical, and machine learning methods to analyze and interpret metabolomic data, often integrating it with other omics datasets [23 in previous search]. It is crucial for identifying metabolites, predicting their chemical structures, and elucidating complex biosynthetic pathways [2, 16, 28 in previous search]. This is particularly valuable for natural products like this compound, which are produced by microorganisms.

While direct computational metabolomics studies specifically detailing the biosynthesis of this compound were not found in the search results, the principles of this field are highly applicable. This compound is known to be produced by Penicillium sp. FO-1611 kitasato-u.ac.jp. Computational metabolomics could be used to:

Elucidate Biosynthetic Pathway: Analyze mass spectrometry data from Penicillium sp. FO-1611 cultures to identify intermediate metabolites and predict the enzymatic steps involved in this compound's biosynthesis [2, 16 in previous search]. This often involves molecular networking and pathway enrichment analysis [16, 19 in previous search].

Identify Gene Clusters: Integrate metabolomic data with genomic or transcriptomic data of Penicillium sp. FO-1611 to identify gene clusters responsible for this compound production. This can involve associating temporal and spatial gene expression levels with metabolite abundance [4 in previous search].

Optimize Production: Understanding the biosynthetic pathway can inform strategies for optimizing the fermentation process to increase this compound yield or to engineer the producing organism for the production of novel analogues.

Advanced Analytical Methodologies for Hynapene a Research

Mass Spectrometry (MS) Techniques in Hynapene A Characterization

Mass spectrometry plays a pivotal role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation patterns, which are essential for structural elucidation researchgate.netkhanacademy.org.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS) is a powerful technique employed for the accurate determination of the molecular formula of this compound researchgate.netresearchgate.netthieme-connect.com. HRESITOFMS provides highly precise mass measurements, often to several decimal places, allowing for the calculation of the exact mass and thus the unambiguous assignment of the elemental composition lu.se. For this compound and its analogs, HRESITOFMS data, in conjunction with NMR data, has been instrumental in identifying new hynapene analogues by comparing their spectral characteristics to those of known hynapenes researchgate.netthieme-connect.com. The electrospray ionization (ESI) source is particularly well-suited for analyzing polar and thermally labile compounds like many natural products, including this compound, by generating charged molecular ions in solution lu.seelementlabsolutions.comshimadzu.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-HR-ESI-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, LC-HR-ESI-MS, are indispensable for the analysis of this compound, especially when dealing with complex mixtures or crude extracts princeton.edusemanticscholar.orgthieme-connect.combioagilytix.com. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the separation, identification, and quantification of this compound from other co-occurring compounds lu.sebioagilytix.comslideshare.net.

LC-HR-ESI-MS, specifically, offers enhanced selectivity and sensitivity, allowing for the detection of this compound even at low concentrations and in complex biological or natural product matrices nih.govresearchgate.net. This technique is crucial for preliminary dereplication steps, where compounds are initially screened and compared against existing databases based on their mass-to-charge ratios and fragmentation patterns researchgate.net. The use of volatile mobile phases and careful optimization of ESI parameters are critical for achieving optimal results in LC-MS analysis of this compound elementlabsolutions.comshimadzu.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the connectivity, arrangement, and electronic environments of atoms within the this compound molecule researchgate.netsemanticscholar.orgmdpi.com.

Modified Mosher's Method for Absolute Configuration Determination

The Modified Mosher's Method is a widely used technique for determining the absolute configuration of chiral secondary alcohols semanticscholar.orgresearchgate.netresearchgate.net. This method involves the derivatization of the secondary alcohol in this compound with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form diastereomeric esters semanticscholar.orgacs.orgresearchgate.net. The differences in the ¹H NMR chemical shifts (ΔδSR) of the protons in the vicinity of the newly formed ester linkage are then analyzed semanticscholar.orgresearchgate.net. By observing characteristic patterns of positive and negative ΔδSR values, the absolute configuration of the chiral center can be assigned semanticscholar.orgmdpi.com. This method has been successfully applied to structurally related natural products to establish their absolute stereochemistry semanticscholar.orgmdpi.comacs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used analytical technique for the detection and analysis of this compound semanticscholar.orgtechnologynetworks.comanalytik-jena.comwepub.org. UV-Vis spectroscopy measures the absorption of discrete wavelengths of UV or visible light by a sample, providing information about its electronic transitions technologynetworks.com. This technique is particularly useful for compounds containing chromophores (e.g., conjugated double bonds or aromatic rings), which absorb light in the UV or visible region technologynetworks.comunchainedlabs.com.

For this compound, UV-Vis spectroscopy can be used for:

Detection and Quantification: The Beer-Lambert law, which states that the quantity of absorbed light is proportional to the concentration of the absorbing substance, allows for the quantitative analysis of this compound in solution analytik-jena.comunchainedlabs.commdpi.com.

Purity Assessment: The presence of characteristic absorption maxima and minima in the UV-Vis spectrum can help confirm the identity and purity of this compound technologynetworks.comwepub.orgunchainedlabs.com. Shifts in peak absorbance wavelengths can also be indicative of structural changes or interactions technologynetworks.com.

Structural Insights: While less detailed than NMR, the UV-Vis spectrum can offer preliminary insights into the presence of conjugated systems within the this compound molecule acs.org.

Table 1: Summary of

| Analytical Method | Key Information Provided for this compound | Specific Applications |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Identity confirmation, dereplication, impurity detection |

| HRESITOFMS | Accurate mass, precise molecular formula | Unambiguous elemental composition determination |

| LC-MS/LC-HR-ESI-MS | Separation from mixtures, identification, quantification | Analysis of crude extracts, purity assessment, targeted analysis |

| NMR Spectroscopy | Connectivity, arrangement, electronic environments of atoms | Planar structure elucidation, relative configuration assignment |

| 1D NMR (¹H, ¹³C) | Number of non-equivalent protons/carbons, chemical shifts, coupling | Initial structural assessment, functional group identification |

| 2D NMR (COSY, TOCSY, HSQC, HMBC) | Proton-proton coupling, spin systems, one-bond C-H correlations, long-range C-H correlations | Detailed connectivity mapping, complete carbon skeleton determination |

| Modified Mosher's Method | Absolute configuration of chiral secondary alcohols | Stereochemical assignment |

| UV-Vis Spectroscopy | Absorption characteristics, presence of chromophores | Detection, quantification, purity assessment, preliminary structural insights |

Advanced Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC)

Chromatographic techniques play a pivotal role in natural product chemistry, enabling the isolation and purification of target compounds from intricate biological matrices. For this compound, these techniques were fundamental to its initial discovery and subsequent characterization.

Initial Isolation and Purification: The isolation of Hynapenes A, B, and C from the fermentation broth of Penicillium sp. FO-1611 involved a multi-step chromatographic purification process. This included solvent extraction, followed by silica (B1680970) gel column chromatography, gel filtration on Sephadex LH-20, and ultimately, preparative High-Performance Liquid Chromatography (HPLC) wikipedia.org. This sequence highlights the utility of various chromatographic modes in progressively refining crude extracts to obtain pure compounds.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC): HPLC is a widely employed analytical technique for both the identification and quantification of compounds in a sample, offering high resolution and sensitivity. It operates by separating components based on their interactions with a stationary phase and a mobile phase, with the degree of separation influenced by a compound's affinity for the mobile phase. LC, in its broader sense, encompasses various liquid-phase separation methods, with HPLC representing a significant advancement due to its operation at higher pressures, leading to improved efficiency and speed.

HPLC has been explicitly noted as a test method for this compound. Furthermore, in studies involving new hynapene analogues, chemotaxonomy was performed using HPLC coupled with mass spectrometry (MS), demonstrating its application in the analysis and identification of related compounds. The ability of HPLC to separate structurally similar compounds, even those with overlapping peaks, can be enhanced by leveraging differences in their absorbance at various wavelengths, allowing for quantitative determination in complex mixtures.

Emerging Analytical Technologies in Natural Product Chemistry Relevant to this compound

The field of natural product chemistry continuously evolves with the integration of advanced analytical technologies, particularly hyphenated techniques that combine the separation power of chromatography with the identification capabilities of spectroscopy.

Hyphenated Techniques (LC-MS, HPLC-MS/MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of natural products. LC-MS/MS is now a preferred method for quantifying compounds in diverse biological matrices due to its superior sensitivity, specificity, and versatility for identifying and quantifying complex and non-volatile molecules. This compound, for instance, has been identified in metabolomics studies using ultra-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), specifically employing Q-TOF MS and TimsTOF with electrospray ionization (ESI) sources. This allows for the detection of compounds at minute concentrations in complex samples, a critical advantage in natural product research.

Spectroscopic Analysis (NMR, MS): Beyond chromatographic separation, spectroscopic techniques are indispensable for the structural elucidation of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) data were crucial in assigning the structures and relative configurations of new hynapene analogues. Spectroscopic analyses were fundamental in determining the structures of Hynapenes A, B, and C wikipedia.org. Mass spectrometry, in general, plays a vital role in providing molecular weight and fragmentation information, which is essential for identifying unknown constituents when coupled with other techniques.

Computational Methods: The integration of computational methods and in silico analysis is an emerging trend that significantly enhances the precision, efficiency, and quality of natural product analysis. These methods can aid in predicting compound properties, optimizing analytical parameters, and interpreting complex datasets generated by advanced instrumentation.

High-Throughput Screening: The demand for faster and more efficient analysis in drug discovery and quality control has led to the development of emerging analytical separation techniques with high-throughput potential. While specific high-throughput methods for this compound are not detailed, the general trend in natural product analysis is towards methods that can rapidly screen and analyze numerous samples, which would be beneficial for future this compound research.

Detailed Research Findings

Hynapenes A, B, and C were isolated from Penicillium sp. FO-1611 and demonstrated anticoccidial activity against Eimeria tenella in an in vitro assay using BHK-21 cells as a host wikipedia.orgchem960.com. The minimum effective concentrations (MIC) for these compounds were determined, showcasing their inhibitory effects on schizont development.

Table 1: Physical Data of this compound

| Property | Value | Source |

| Appearance | Yellow powder | chem960.com |

| Molecular Formula | C₁₈H₂₈O₅ | chem960.com |

| Molecular Weight | 324.19 | chem960.com |

| Solubility | Soluble in MeOH, EtOH, CHCl₃, EtOAc | chem960.com |

| Insolubility | Insoluble in H₂O | chem960.com |

Table 2: Minimum Effective Concentrations (MIC) of Hynapenes against Eimeria tenella

| Compound | Minimum Effective Concentration (µM) | Source |

| This compound | 123 | wikipedia.orgchem960.com |

| Hynapene B | 34.7 | wikipedia.orgchem960.com |

| Hynapene C | 34.7 | wikipedia.orgchem960.com |

Note: No mature schizonts were observed in the cells at or above the indicated drug concentration. chem960.com

Future Research Directions and Opportunities for Hynapene a

Further Elucidation of Complex Biosynthetic Pathways of Hynapene A and its Analogues

Understanding the biosynthetic pathways of natural products like this compound is fundamental for sustainable production and for guiding synthetic biology efforts. This compound has been isolated from diverse sources, including Penicillium species and, notably, from crocodile gut bacteria such as Pseudomonas aeruginosa and Aeromonas dhakensis mdpi.comnih.govresearchgate.net. This dual origin suggests potentially complex or convergent biosynthetic routes that require detailed investigation.

Future research should aim to:

Identify and characterize all enzymes and genes involved in the biosynthesis of this compound in both fungal and bacterial producers. This would involve genomic and transcriptomic analyses of producing organisms.

Map the complete sequence of biochemical reactions , including intermediates and regulatory mechanisms, that lead to the formation of this compound. This could leverage synthetic biology approaches, which are increasingly employed to generate advanced natural product pathway intermediates and overcome obstacles in natural product drug discovery and production researchgate.net.

Investigate potential variations in biosynthetic pathways between different producing organisms (e.g., fungi versus bacteria) and how these variations might influence the structural diversity and bioactivity of this compound and its analogues.

In-Depth Mechanistic Elucidation and Advanced Target Validation Studies

While this compound has shown promising antimicrobial and anticoccidial activities mdpi.comnih.govresearchgate.net, a comprehensive understanding of its precise molecular mechanisms of action and specific biological targets is largely lacking. In-depth mechanistic molecular studies are crucial to determine the translational value of these findings nih.govresearchgate.net.

Future research should focus on:

Identifying the specific molecular targets of this compound within pathogenic organisms (e.g., bacteria, Eimeria tenella) and host cells. This could involve affinity-based pull-down assays, label-free methods, and other chemical proteomics techniques to identify proteins or other biomolecules that this compound directly binds to nih.govauckland.ac.nznih.govkegg.jp.

Elucidating the downstream cellular and physiological effects triggered by this compound's interaction with its targets. This includes detailed studies on how it exerts its antimicrobial or anticoccidial effects, such as disrupting metabolic pathways, inhibiting essential enzymes, or interfering with cellular structures.

Conducting advanced target validation studies to confirm the relevance of identified targets in the context of the observed bioactivities and to assess their suitability for drug development auckland.ac.nznews-medical.net. This involves rigorous experimentation to demonstrate a causal relationship between the target and the phenotypic effect auckland.ac.nz.

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced and Selective Bioactivity

The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties is a critical avenue for future research. The successful synthesis of hynapene analogues with promising anti-cancer properties using new chemical methodologies highlights the potential for structural modification mdpi.com.

Future research should include:

Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of this compound to understand how different functional groups and structural motifs contribute to its bioactivity. This can guide the design of more potent and selective compounds mdpi.complos.org.

Rational design strategies: Employing computational chemistry and molecular modeling techniques to predict optimal modifications that could enhance binding to specific targets, improve bioavailability, or reduce off-target effects. This approach has been successfully applied in the design of various bioactive derivatives researchgate.netnih.govnih.govwikipedia.orgprostatewarriors.com.

Development of efficient and scalable synthetic routes for this compound and its promising derivatives to enable their production for further preclinical and potential clinical development mdpi.com.